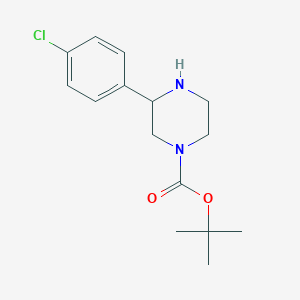

Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWIVVADARKSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395488 | |

| Record name | tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886767-49-3 | |

| Record name | tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document outlines a plausible synthetic pathway, including detailed experimental protocols, and presents relevant data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of compounds targeting the central nervous system. The strategic placement of the 4-chlorophenyl group at the 3-position of the piperazine ring, combined with the versatile tert-butoxycarbonyl (Boc) protecting group at the 1-position, allows for diverse functionalization and the creation of complex molecular architectures. This guide details a potential synthetic route, compiled from established chemical principles and analogous transformations, to facilitate its preparation for research and development purposes.

Synthetic Pathway

A logical synthetic approach to this compound involves a two-step sequence: first, the synthesis of the core intermediate, 3-(4-chlorophenyl)piperazine, followed by the selective protection of the nitrogen at the 1-position with a Boc group.

A potential retrosynthetic analysis is illustrated below:

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis would therefore likely proceed as follows:

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 3-(4-Chlorophenyl)piperazine

This key intermediate can be synthesized through various methods. One plausible approach involves the cyclization of a suitable diamine precursor. An alternative, and often more direct route, is the reaction of 1-(4-chlorophenyl)-1,2-ethanediamine with a two-carbon electrophile, or a variation of the Gabriel synthesis. A more common approach for substituted piperazines is the cyclization of an N-substituted diethanolamine followed by deprotection, or the reaction of a substituted aniline with bis(2-chloroethyl)amine.

Proposed Protocol (via reductive amination and cyclization):

A potential route could involve the reductive amination of a protected aminoacetaldehyde derivative with 4-chloroaniline, followed by subsequent cyclization and deprotection steps. However, a more direct approach is often preferred.

Proposed Protocol (from 2-amino-1-(4-chlorophenyl)ethanol):

-

Activation of the hydroxyl group: To a solution of 2-amino-1-(4-chlorophenyl)ethanol in a suitable solvent such as dichloromethane or toluene, add a sulfonylating agent like methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) at 0 °C. The reaction is typically stirred for several hours at room temperature.

-

Cyclization with a protected amine: The resulting activated intermediate is then reacted with a protected form of ethylenediamine, such as N-Boc-ethylenediamine, in a polar aprotic solvent like DMF or acetonitrile, often with heating.

-

Deprotection: The Boc group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield 3-(4-chlorophenyl)piperazine.

Step 2: Synthesis of this compound

The final step involves the selective N-Boc protection of the synthesized 3-(4-chlorophenyl)piperazine. Due to the presence of two secondary amine groups, careful control of stoichiometry is crucial to favor mono-protection.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-(4-chlorophenyl)piperazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium bicarbonate, is added di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.) dropwise at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

The following table summarizes the expected materials and potential outcomes for the proposed synthesis. Please note that these are projected values based on analogous reactions and would require experimental validation.

| Step | Reactants | Reagents and Solvents | Product | Expected Yield (%) | Purity (%) |

| 1 | 2-Amino-1-(4-chlorophenyl)ethanol, N-Boc-ethylenediamine | Methanesulfonyl chloride, Triethylamine, DMF, TFA/DCM | 3-(4-Chlorophenyl)piperazine | 40-60 | >95 |

| 2 | 3-(4-Chlorophenyl)piperazine, Di-tert-butyl dicarbonate | Dichloromethane, Sodium bicarbonate (aq.) | This compound | 70-90 | >98 |

Mandatory Visualizations

The following diagrams illustrate the key transformations in the proposed synthetic pathway.

Caption: Proposed synthesis of the key intermediate.

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate

This technical guide provides a comprehensive overview of the physicochemical properties of tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development.[1][2] Aimed at researchers, scientists, and drug development professionals, this document details known properties, outlines experimental protocols for determining unverified characteristics, and illustrates key processes through diagrams.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886767-49-3 | [3][4][5][6] |

| Molecular Formula | C₁₅H₂₁ClN₂O₂ | [3][4][5][6][7] |

| Molecular Weight | 296.79 g/mol | [4][5][6] |

| 296.8 g/mol | [2] | |

| Appearance | White to light pink powder | [2] |

| Purity | ≥98% or ≥95% (NMR) | [2][6] |

| Storage Conditions | 0-8 °C | [2] |

| SMILES | C(C)(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Cl | [6] |

| LogP (Computed) | 3.2214 | [6] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 1 | [6] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties that are not yet experimentally verified for this compound are provided below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[3] Pure compounds typically exhibit a sharp melting point, while impurities lead to a depressed and broader melting range.[3]

Methodology: Capillary Method using a Mel-Temp Apparatus or Thiele Tube

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is then sealed at one end if it is not already.[8][9]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus alongside a calibrated thermometer.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.[3]

-

-

Heating: The apparatus is heated gently, with the temperature rising at a rate of approximately 1-2°C per minute as the expected melting point is approached.[3] For the Thiele tube, the side arm is heated to create a convection current for uniform temperature distribution.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[10]

-

Purity Assessment: A narrow melting range of 0.5-1.0°C is indicative of a pure compound.[3]

References

- 1. targetmol.cn [targetmol.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. 3-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 886767-49-3 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. BioOrganics [bioorganics.biz]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

In-Depth Technical Guide: tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate

CAS Number: 886767-49-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate, a key building block in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Chemical and Physical Properties

This compound is a substituted piperazine derivative, featuring a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and a 4-chlorophenyl group at the 3-position. The presence of these functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁ClN₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 296.79 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | White to off-white solid | --INVALID-LINK--[3] |

| Purity | ≥98% | --INVALID-LINK--[1] |

| Storage Conditions | 2-8°C | --INVALID-LINK--[1] |

| SMILES | C(C)(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Cl | --INVALID-LINK--[1] |

Role in Drug Discovery and Development

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of approved drugs, particularly those targeting the CNS.[4][5][6][7][8] The nitrogen atoms of the piperazine ring are often crucial for interacting with biological targets and for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity.

This compound serves as a critical starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications in neurological and psychiatric disorders. The Boc-protecting group allows for selective functionalization of the second nitrogen atom of the piperazine ring. The 4-chlorophenyl group can also be a key structural element for binding to specific receptors or enzymes.

While specific biological activity data for this intermediate is not extensively reported in public literature, its value lies in its utility for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Experimental Protocols

Representative Synthesis of a Piperazine-Containing Intermediate

This protocol is adapted from the synthesis of a related compound and is provided for illustrative purposes.[9]

Reaction Scheme:

Materials:

-

Pyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Appropriate solvents for extraction and purification

Procedure:

-

Esterification: To a solution of pyrazine-2-carboxylic acid in methanol at 0°C, slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure.

-

Work-up: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl pyrazine-2-carboxylate.

-

Hydrogenation: Dissolve the methyl pyrazine-2-carboxylate in methanol and add palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Filtration: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

Boc Protection: Dissolve the resulting piperazine derivative in a suitable solvent and add di-tert-butyl dicarbonate. Stir the reaction at room temperature until completion.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Boc-protected piperazine intermediate.

Signaling Pathways and Biological Targets

While this compound itself is not typically screened for biological activity, the derivatives synthesized from it are often designed to interact with various CNS targets. The piperazine scaffold is a common feature in ligands for:

-

Dopamine Receptors: Antagonists of dopamine D₂ and D₃ receptors are used in the treatment of schizophrenia and other psychotic disorders.[4]

-

Serotonin (5-HT) Receptors: Ligands for various 5-HT receptor subtypes are used as antidepressants, anxiolytics, and antipsychotics.[8]

-

Adrenergic Receptors: Some piperazine derivatives exhibit affinity for α-adrenergic receptors, which can contribute to their overall pharmacological profile.

-

Sigma Receptors: These receptors are implicated in a variety of neurological functions and are a target for novel therapeutic agents.

The specific signaling pathways modulated will depend on the final structure of the drug candidate synthesized from this intermediate.

Conclusion

This compound (CAS 886767-49-3) is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of CNS disorders. Its utility lies in providing a robust scaffold for the generation of diverse chemical libraries for drug discovery programs. While direct biological data on this specific intermediate is scarce, the extensive use of the piperazine core in neuroscience research highlights its importance for medicinal chemists and drug development professionals.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 3-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 886767-49-3 [m.chemicalbook.com]

- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. connectjournals.com [connectjournals.com]

A Technical Guide to tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate and its Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its rigid piperazine core, substituted with a 4-chlorophenyl group, provides a key scaffold for interaction with various biological targets, particularly G-protein coupled receptors (GPCRs). This technical guide explores the structure-activity relationships (SAR) of its analogs, focusing on their roles as modulators of dopaminergic and serotonergic systems, which are implicated in numerous neurological and psychiatric disorders.[1][3][4][5]

The piperazine moiety is a common feature in many approved drugs, valued for its ability to form multiple hydrogen bonds, influence acid-base properties, and enhance water solubility.[6] Analogs of the core structure are extensively investigated for their potential as antipsychotics, antidepressants, and treatments for substance abuse.[3][7][8] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with these compounds.

Core Structure and Synthetic Accessibility

The title compound, with the chemical formula C₁₅H₂₁ClN₂O₂, serves as a readily available starting material for further chemical modifications.[9][10] The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, facilitating the synthesis of diverse analog libraries.[11] Synthetic strategies often involve N-alkylation or N-arylation to introduce various side chains and terminal groups, thereby modulating the pharmacological profile of the resulting molecules.[12]

Structure-Activity Relationships of Analogs

The pharmacological activity of structural analogs of this compound is highly dependent on the nature of the substituents on the piperazine ring and the aryl group. Modifications are typically explored at the N1 and N4 positions of the piperazine core and on the phenyl ring.

Dopamine Receptor Ligands

A significant area of research for these analogs is their interaction with dopamine receptors, particularly the D2 and D3 subtypes.[3][7][12][13] The D3 receptor is a key target in the treatment of substance abuse and neuropsychiatric disorders.[3][7]

Table 1: Binding Affinities (Ki, nM) of Selected Phenylpiperazine Analogs at Dopamine Receptors

| Compound ID | R Group (Linker and Terminal Group) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity Ratio | Reference |

| 8 | -butyl-N-(2,3-dichlorophenyl)carboxamide | - | Subnanomolar | High | [13] |

| 9 | -butyl-N-(3-(trifluoromethyl)phenyl)carboxamide | - | - | 56 | [13] |

| 25 | -butyl-N-(6-(trifluoromethyl)pyrimidin-4-yl)carboxamide | - | 4.2 | 122 | [13] |

| 8d | -butyl-N-(aryl)carboxamide with 3-fluoro substitution | >1000-fold D3 selective | - | >1000 | [3] |

| 8j | -butyl-N-(aryl)carboxamide with 3-fluoro substitution | >1000-fold D3 selective | 2.6 | >1000 | [3] |

| 6a | -butyl-N-(4-(thiophen-3-yl)benzamide) | - | 1.4 | ~500 | [12] |

Note: Specific Ki values for the D2 receptor were not always provided in the cited literature when selectivity was the primary focus.

Key SAR insights for dopamine receptor ligands include:

-

Aryl Group Substitution: The presence of electron-withdrawing groups, such as chloro and trifluoromethyl, on the terminal aryl ring can significantly influence binding affinity and selectivity. For instance, the 2,3-dichlorophenyl substitution in compound 8 resulted in subnanomolar affinity for the D3 receptor.[13]

-

Linker Region: The nature and length of the linker between the piperazine core and the terminal aryl group are critical. A butyl linker is common, and modifications such as the introduction of a hydroxyl or fluoro group can impact activity and selectivity.[3][7]

-

Terminal Heterocycles: Replacing the terminal phenyl ring with heterocycles like pyrimidine can enhance D3 receptor affinity and selectivity, as seen with compound 25.[13]

Serotonin Receptor Ligands

Analogs of the core structure also exhibit significant activity at serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[14][15] This dual activity is a feature of some atypical antipsychotics and anxiolytics.[14]

Table 2: Binding Affinities (Ki, nM) of Selected Arylpiperazine Analogs at Serotonin Receptors

| Compound ID | Structure Description | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |

| 1 | 3-chlorophenylpiperazine with quinazolidin-4-one | - | 16 | [14] |

| 2 | 3-chlorophenylpiperazine with quinazolidin-4-one | 11 | 68 | [14] |

| 4 | 3-chlorophenylpiperazine with quinazolidin-4-one | 54 | - | [14] |

| 7 | 2-phenyl-2,3-dihydrophthalazine-1,4-dione derivative | 25 | - | [14] |

| LQFM180 | 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one | Micromolar range | - | [16] |

Note: A dash (-) indicates that the data was not provided in the cited reference.

Key SAR insights for serotonin receptor ligands include:

-

Arylpiperazine Moiety: The substitution pattern on the phenyl ring attached to the piperazine is crucial. For example, meta-chlorophenylpiperazine derivatives often show high affinity for 5-HT1A and 5-HT2A receptors.[14]

-

Terminal Moiety: The nature of the terminal moiety linked to the piperazine nitrogen significantly influences the receptor profile. Bulky, heterocyclic systems like quinazolidin-4-one can confer potent dual 5-HT1A/5-HT2A antagonism.[14]

Experimental Protocols

Radioligand Binding Assays

A standard method to determine the binding affinity of the synthesized analogs for their target receptors is the radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells expressing human D2 or D3 receptors) are cultured and harvested.

-

The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added:

-

A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors or [³H]8-OH-DPAT for 5-HT1A receptors).

-

Varying concentrations of the unlabeled test compound (competitor).

-

The prepared cell membranes.

-

-

Total Binding: Radioligand and membranes without any competitor.

-

Non-specific Binding: Radioligand, membranes, and a high concentration of a known, potent unlabeled ligand to saturate the receptors.

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

-

Separation and Counting:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Signaling Pathways and Experimental Workflows

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are Gi/o-coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Caption: Simplified Gi/o-coupled signaling pathway for D2/D3 dopamine receptors.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is also a Gi/o-coupled receptor, and its activation leads to similar downstream effects as the D2-like dopamine receptors, primarily the inhibition of adenylyl cyclase.

Caption: Overview of the 5-HT1A receptor Gi/o-coupled signaling cascade.

General Workflow for Analog Screening

The process of identifying and characterizing novel analogs of this compound follows a structured workflow from synthesis to in vivo testing.

Caption: A typical workflow for the discovery of novel drug candidates from the core scaffold.

Conclusion

This compound is a valuable starting point for the development of novel therapeutics targeting the central nervous system. Its structural analogs have demonstrated high affinity and, in some cases, high selectivity for dopamine and serotonin receptor subtypes. The data and protocols presented in this guide highlight the key structure-activity relationships and the experimental approaches necessary for the rational design and evaluation of these compounds. Further exploration of this chemical space holds significant promise for the discovery of next-generation treatments for a range of neurological and psychiatric conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. targetmol.cn [targetmol.cn]

- 3. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects [pubmed.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. scbt.com [scbt.com]

- 10. 3-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 886767-49-3 [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of a Key Pharmaceutical Intermediate: A Technical Review of tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate is a crucial building block in the synthesis of a variety of pharmacologically active compounds.[1][2][3] Its structural motif, featuring a piperazine ring substituted with a 4-chlorophenyl group and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological activities inferred from related structures, and its role as a key intermediate in medicinal chemistry. While specific biological data for this exact compound is limited in publicly accessible literature, this review extrapolates potential applications based on the extensive research conducted on analogous arylpiperazine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 886767-49-3 | [1][4] |

| Molecular Formula | C₁₅H₂₁ClN₂O₂ | [1][4] |

| Molecular Weight | 296.79 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | [4] |

| Storage | Store at 2-8 °C | [4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, the synthesis of structurally similar arylpiperazine derivatives is well-established. These methods generally involve the reaction of a suitably protected piperazine with a chlorophenyl-containing electrophile or a nucleophilic aromatic substitution reaction.

One common approach involves the N-arylation of a Boc-protected piperazine derivative. A plausible synthetic route is the reaction of tert-butyl piperazine-1-carboxylate with 1-bromo-4-chlorobenzene or 1,4-dichlorobenzene under palladium-catalyzed cross-coupling conditions, such as the Buchwald-Hartwig amination.

A generalized experimental workflow for such a synthesis is depicted below:

Caption: Generalized workflow for the synthesis of arylpiperazines.

Modern synthetic approaches for analogous compounds often employ microwave-assisted synthesis to reduce reaction times and improve yields.[5] One-pot procedures, combining multiple reaction steps without the isolation of intermediates, have also been successfully applied to the synthesis of complex piperazine derivatives.[5]

Potential Biological Activity and Therapeutic Targets

Derivatives of 1-(3-chlorophenyl)piperazine (m-CPP), a close structural relative, are known to interact with multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as dopamine D2 and D3 receptors.[6] The interaction of these compounds with multiple receptors often results in a complex pharmacological profile, which can be advantageous for treating multifaceted neurological and psychiatric disorders.

The potential interactions of the core scaffold with key CNS receptors are summarized in the signaling pathway diagram below:

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. targetmol.cn [targetmol.cn]

- 4. chemscene.com [chemscene.com]

- 5. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate (CAS No. 886767-49-3). The information herein is intended to support laboratory personnel in minimizing risks associated with the use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a substituted piperazine derivative utilized as an intermediate in the synthesis of various active pharmaceutical ingredients. [1][2]Its molecular structure, featuring a piperazine ring, a chlorophenyl group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block in medicinal chemistry. [1]

| Property | Value | Source |

|---|---|---|

| CAS Number | 886767-49-3 | [3][4] |

| Molecular Formula | C₁₅H₂₁ClN₂O₂ | [3][4] |

| Molecular Weight | 296.79 g/mol | [3][4] |

| Synonyms | 1-Boc-3-(4-chlorophenyl)piperazine, 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester | ChemScene |

Hazard Identification and Classification

Based on available Safety Data Sheet (SDS) information, this compound is classified as hazardous. The GHS hazard classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

Toxicological Information

Experimental Protocols and Handling Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to minimize exposure.

| PPE Category | Item | Specifications and Rationale |

| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles meeting appropriate standards (e.g., ANSI Z.87.1 in the US or EN 166 in the EU) are required. A face shield should be worn over safety glasses when there is a risk of splashing. |

| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. [5]Gloves should be inspected before each use and changed frequently. |

| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fastened. |

| Respiratory Protection | Respirator | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for handling large quantities. A particulate filter may be appropriate for handling the solid form. [6] |

General Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, typically a chemical fume hood, should be clean and uncluttered. [5]* Weighing: Weigh the compound in a well-ventilated enclosure.

-

Dissolving: If preparing a solution, add the solvent to the vial containing the compound and gently swirl to dissolve.

-

Transfer: Use a clean, dry pipette or syringe to transfer solutions. [5]* Post-Handling: After handling, wash hands thoroughly with soap and water. [5]Clean all equipment and the work area.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]Recommended storage temperature is typically refrigerated (2-8°C).

-

Incompatible Materials: Keep away from strong oxidizing agents.

Spill and Leak Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Minor Spills: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal. [8]* Major Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Considerations

Dispose of this compound and its contaminated materials as hazardous waste.

-

Waste Segregation: As a halogenated organic compound, it should be collected in a designated, labeled waste container for halogenated organic waste. [9][10]Do not mix with non-halogenated waste streams. [5]* Containerization: Use a compatible, sealed, and properly labeled container for waste collection. [10]* Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Typically, this involves incineration by a licensed disposal company. [9]

Ecotoxicological Information

Specific ecotoxicity data for this compound is not available. However, as a halogenated organic compound, it should be prevented from entering drains or the environment.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the hazards of this chemical and the implementation of a comprehensive safety program in your laboratory. Always consult the most recent Safety Data Sheet and your institution's safety protocols before handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. targetmol.cn [targetmol.cn]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. campusoperations.temple.edu [campusoperations.temple.edu]

- 9. bucknell.edu [bucknell.edu]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

An In-depth Technical Guide to the Core Starting Materials for Aryl Piperazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The aryl piperazine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The synthesis of these valuable compounds hinges on the efficient formation of the aryl-nitrogen bond, a transformation for which several powerful synthetic strategies have been developed. This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of aryl piperazines, with a focus on providing actionable experimental details and comparative data to inform synthetic planning.

Core Synthetic Strategies and Key Starting Materials

The construction of the aryl piperazine framework can be broadly categorized into three main approaches:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and versatile method involving the cross-coupling of an aryl halide or sulfonate with piperazine or a piperazine derivative.

-

Copper-Catalyzed Chan-Lam Coupling: An alternative cross-coupling strategy that utilizes an arylboronic acid as the aryl source.

-

Classical N-Arylation: Traditional methods typically involving the reaction of an aniline derivative with a reagent that provides the diethanamine backbone of the piperazine ring.

The choice of synthetic route is often dictated by factors such as the availability and cost of starting materials, functional group tolerance, and desired scale of the reaction. The following sections delve into the specifics of each methodology, providing detailed experimental protocols and quantitative data to guide the researcher.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high functional group tolerance.[1] The reaction typically employs a palladium catalyst in conjunction with a phosphine ligand and a base to facilitate the coupling of an aryl electrophile with an amine.

Key Starting Materials:

-

Aryl Halides/Sulfonates: Aryl chlorides, bromides, iodides, and triflates are all viable coupling partners. Aryl chlorides are often preferred for their lower cost and wider availability.[2]

-

Piperazine and Derivatives: Unsubstituted piperazine, mono-protected piperazines (e.g., N-Boc-piperazine), or pre-functionalized piperazines can be used. The use of a mono-protected piperazine is a common strategy to avoid the formation of undesired 1,4-diarylpiperazine byproducts.

-

Palladium Pre-catalysts and Ligands: A variety of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., RuPhos, XPhos, BINAP) are employed. The choice of ligand is crucial and often depends on the nature of the coupling partners.[2][3]

-

Base: A non-nucleophilic base is required to facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄).

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4-2.0 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The aryl halide (1.0 equivalent), piperazine or its derivative (1.2-1.5 equivalents), and a suitable anhydrous solvent (e.g., toluene, dioxane, or THF) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.[4][5]

Quantitative Data for Buchwald-Hartwig Amination

| Aryl Halide | Piperazine Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Piperazine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 0.17 | 97 | [2] |

| 2-Chlorotoluene | Piperazine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 0.17 | 95 | [2] |

| 4-Chloroanisole | Piperazine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 0.17 | 98 | [2] |

| 1-Bromo-4-tert-butylbenzene | N-Boc-piperazine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 95 | [1] |

| 4-Bromotoluene | 1-(2-Pyridyl)piperazine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 0.08 | 96 | [4] |

| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 0.08 | 90 | [4] |

| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12 | 95 | [5] |

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling offers a valuable alternative to palladium-catalyzed methods, particularly for large-scale syntheses where the cost and toxicity of palladium can be a concern.[6] This reaction employs a copper catalyst to couple an arylboronic acid with an amine.

Key Starting Materials:

-

Arylboronic Acids: A wide variety of substituted arylboronic acids are commercially available or can be readily prepared.

-

Piperazine and Derivatives: Similar to the Buchwald-Hartwig reaction, piperazine or its derivatives are used as the amine coupling partner.

-

Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common copper source, although other copper salts can also be used.[6][7]

-

Base (Optional): A base such as pyridine or triethylamine is often added to facilitate the reaction, although base-free conditions have also been reported.[6]

-

Oxidant: The reaction is typically run in the presence of air (oxygen), which serves as the terminal oxidant in the catalytic cycle.

Experimental Protocol: General Procedure for Chan-Lam Coupling

To a flask containing a stir bar is added the arylboronic acid (1.0-1.5 equivalents), piperazine or its derivative (1.0 equivalent), the copper catalyst (e.g., 10-20 mol%), and a suitable solvent (e.g., dichloromethane, methanol, or DMF). A base (e.g., pyridine or triethylamine, 2.0 equivalents) is often added. The flask is left open to the air (or an oxygen balloon is attached), and the mixture is stirred at room temperature or heated until the reaction is complete. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by chromatography.[6][8]

Quantitative Data for Chan-Lam Coupling

| Arylboronic Acid | Amine | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | RT | 24 | 85 | [7] |

| 4-Methylphenylboronic acid | 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | RT | 24 | 82 | [7] |

| 4-Methoxyphenylboronic acid | 2-Nitroimidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | RT | 24 | 77 | [7] |

| Phenylboronic acid | 9H-Carbazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | RT | 24 | 45 | [7] |

| Phenylboronic acid | Sulfondiimine | Cu(CH₃CN)₄BF₄ | - | DMF | RT | 24 | 92 | [8] |

| 4-Fluorophenylboronic acid | Sulfondiimine | Cu(CH₃CN)₄BF₄ | - | DMF | RT | 24 | 85 | [8] |

Classical N-Arylation Methods

Prior to the advent of modern cross-coupling reactions, the synthesis of aryl piperazines relied on classical methods, most notably the reaction of an aniline with bis(2-chloroethyl)amine or a related precursor.[2][9] While these methods can be effective, they often require harsh reaction conditions and may have a more limited substrate scope compared to palladium- and copper-catalyzed approaches.

Key Starting Materials:

-

Anilines: A wide range of substituted anilines can be used as the aryl source.

-

Piperazine Ring Precursors: Bis(2-chloroethyl)amine hydrochloride is a common reagent for the de novo formation of the piperazine ring.[10] Diethanolamine can also be used in some procedures.

Experimental Protocol: General Procedure for Classical N-Arylation

A mixture of the aniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0-1.2 equivalents) is heated in a high-boiling solvent such as diethylene glycol monomethyl ether or butanol, often at temperatures exceeding 150 °C, for several hours.[9] In some procedures, a base such as potassium carbonate is added. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and an aqueous base. The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.

Quantitative Data for Classical N-Arylation

| Aniline | Piperazine Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,3-Dichloroaniline | bis(2-chloroethyl)amine HCl | - | - | 90-120 | - | >59.5 |[10] | | 3-(Trifluoromethyl)aniline | bis(2-chloroethyl)amine HCl | - | Diethylene glycol monomethyl ether | 150 | 6-12 | 42 |[11] | | 4-Amino-3-methylbenzonitrile | bis(2-chloroethyl)amine | - | - | - | - | - |[9] |

Synthetic Strategy and Workflow Visualization

The selection of an appropriate synthetic strategy for a target aryl piperazine depends on a careful consideration of several factors. The following decision tree and workflow diagrams, generated using the DOT language, provide a visual guide to this process.

Caption: Decision tree for selecting a synthetic route to aryl piperazines.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Caption: General experimental workflow for Chan-Lam coupling.

Caption: General experimental workflow for classical N-arylation.

Conclusion

The synthesis of aryl piperazines is a well-established field with a diverse toolbox of methodologies available to the modern chemist. The choice of starting materials and synthetic route is a critical decision that impacts the efficiency, cost, and overall success of the synthetic campaign. This guide has provided a detailed overview of the core synthetic strategies, highlighting the key starting materials, providing general experimental protocols, and presenting quantitative data to facilitate comparison. By understanding the nuances of Buchwald-Hartwig amination, Chan-Lam coupling, and classical N-arylation, researchers, scientists, and drug development professionals can make informed decisions to efficiently access this privileged and highly valuable structural motif.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Chlorophenylpiperazine Compounds

For Immediate Release

This whitepaper provides an in-depth technical guide on the mechanism of action of chlorophenylpiperazine (CPP) compounds, with a primary focus on the most extensively studied derivative, meta-chlorophenylpiperazine (m-CPP). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pharmacology of this class of psychoactive substances. This document summarizes receptor binding affinities, elucidates downstream signaling pathways, and provides an overview of relevant experimental methodologies.

Introduction

Chlorophenylpiperazine (CPP) derivatives are a class of phenylpiperazine compounds that have been a subject of extensive research due to their complex pharmacological profiles and their roles as metabolites of several clinically used drugs, such as trazodone and nefazodone.[1][2][3][4] The position of the chlorine atom on the phenyl ring (ortho-, meta-, or para-) significantly influences the compound's interaction with various neurotransmitter receptors, leading to a diverse range of physiological and psychological effects. This guide will primarily focus on meta-chlorophenylpiperazine (m-CPP), the most well-characterized compound in this family, with available data on other isomers also presented.

Pharmacodynamics of m-Chlorophenylpiperazine (m-CPP)

The primary mechanism of action of m-CPP involves its interaction with a wide array of serotonin (5-HT) receptors. It also exhibits affinity for other monoamine transporters and receptors.[1][5]

Receptor Binding Affinities

m-CPP displays a broad binding profile, with significant affinity for multiple serotonin receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a smaller Ki value indicates a stronger binding affinity. The binding affinities of m-CPP for various human receptors are summarized in Table 1.

| Receptor/Transporter | Ki (nM) | Reference(s) |

| Serotonin Receptors | ||

| 5-HT1A | Varies | [1] |

| 5-HT1B | Varies | [1] |

| 5-HT1D | Varies | [1] |

| 5-HT2A | 32.1 | [1] |

| 5-HT2B | 28.8 | [1] |

| 5-HT2C | 3.4 | [1] |

| 5-HT3 | Varies | [1] |

| 5-HT7 | Varies | [1] |

| Serotonin Transporter (SERT) | IC50 = 230 | [6] |

| Adrenergic Receptors | ||

| α1-adrenergic | Varies | [1] |

| α2-adrenergic | 0.6 µM (IC50) | [7] |

| Other Receptors | ||

| H1 | Varies | [1] |

| I1 | Varies | [1] |

| Norepinephrine Transporter (NET) | Varies | [1] |

Note: "Varies" indicates that the source mentions significant affinity but does not provide a specific Ki value. Further literature review is required for precise quantification.

Functional Activity

m-CPP is a non-selective serotonin receptor agonist, exhibiting a complex functional profile that includes agonist, partial agonist, and antagonist activities at different 5-HT receptor subtypes.[1][8] Its strongest actions are observed at the 5-HT2B and 5-HT2C receptors.[1]

-

5-HT2C Receptor: m-CPP is a potent agonist at the 5-HT2C receptor, and this interaction is believed to mediate many of its characteristic effects, including anxiety, anorexia, and headaches.[1][5][9]

-

5-HT2A Receptor: It acts as a partial agonist at the human 5-HT2A receptor.[1]

-

5-HT2B Receptor: In contrast to its agonist activity at other 5-HT2 subtypes, m-CPP acts as an antagonist at the human 5-HT2B receptor.[1] The agonism at this receptor by other compounds has been associated with cardiac valvulopathy.[10]

-

Serotonin Transporter (SERT): m-CPP not only acts as a serotonin reuptake inhibitor but has also been shown to be a serotonin releasing agent.[1][6] This dual action contributes to an increase in extracellular serotonin levels.

The downstream signaling pathways initiated by m-CPP's interaction with G-protein coupled serotonin receptors are multifaceted. For instance, activation of 5-HT2A and 5-HT2C receptors, which are Gq/11-coupled, leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Caption: Simplified Gq/11-Coupled 5-HT Receptor Signaling Pathway.

Other Chlorophenylpiperazine Isomers

para-Chlorophenylpiperazine (p-CPP)

para-Chlorophenylpiperazine (p-CPP) is another psychoactive compound of the phenylpiperazine class.[11] Scientific research indicates that p-CPP also has serotonergic effects, likely acting as a non-selective serotonin receptor agonist and/or releasing agent.[11] However, detailed quantitative data on its receptor binding profile and functional activity are less readily available compared to m-CPP.

ortho-Chlorophenylpiperazine (o-CPP)

Information regarding the specific mechanism of action of ortho-chlorophenylpiperazine (o-CPP) is limited in the currently available scientific literature. Further research is required to fully characterize its pharmacological profile.

Metabolism of m-Chlorophenylpiperazine

m-CPP is a known active metabolite of several antidepressant drugs, including trazodone, nefazodone, and etoperidone.[2][3][8] It is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP2D6 through hydroxylation to para-hydroxy-mCPP (p-OH-m-CPP).[1][12] The elimination half-life of m-CPP is approximately 4 to 14 hours.[1]

Caption: Metabolic Pathway of m-Chlorophenylpiperazine.

Experimental Protocols

A comprehensive understanding of the mechanism of action of CPP compounds relies on a variety of in vitro and in vivo experimental techniques. The following provides a general overview of the key methodologies cited in the literature.

Radioligand Binding Assays

Objective: To determine the affinity of a compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., brain cortex) or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Incubation: Incubate the prepared membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (e.g., m-CPP).

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity of a compound at a receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

Example: Calcium Mobilization Assay for Gq-coupled Receptors (e.g., 5-HT2A/2C):

-

Cell Culture: Culture cells stably or transiently expressing the receptor of interest.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add the test compound (e.g., m-CPP) at various concentrations.

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of the maximal response) and the maximal efficacy.

Caption: General Experimental Workflow for Receptor Characterization.

Conclusion

Chlorophenylpiperazine compounds, particularly m-CPP, exhibit a complex and multifaceted mechanism of action, primarily centered on their interactions with the serotonin system. As a non-selective serotonin receptor agonist and a serotonin releasing agent/reuptake inhibitor, m-CPP's pharmacological profile is a result of its integrated effects at multiple molecular targets. This guide has provided a comprehensive overview of the current understanding of the mechanism of action of these compounds, highlighting the quantitative data on receptor affinities and functional activities. The provided diagrams and outlines of experimental protocols serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. Further research is warranted to fully elucidate the profiles of less-studied isomers and to explore the therapeutic and toxicological implications of this intriguing class of compounds.

References

- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for m-chlorophenylpiperazine (m-CPP) (HMDB0061008) [hmdb.ca]

- 5. m.psychonautwiki.org [m.psychonautwiki.org]

- 6. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]

- 10. Serotonin receptors: The reason behind your happiness | Protein Data Bank in Europe [ebi.ac.uk]

- 11. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 12. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperazine core, substituted with a 4-chlorophenyl group, provides a valuable scaffold for the synthesis of a diverse range of compounds targeting various biological entities. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, making it an ideal starting material for the creation of compound libraries for drug discovery. This document provides detailed application notes on its use, particularly in the development of agents targeting the central nervous system (CNS), along with relevant experimental protocols and data.

Application Notes

The 3-(4-chlorophenyl)piperazine moiety is a well-established pharmacophore in the design of ligands for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Consequently, this compound serves as a key intermediate in the synthesis of novel therapeutic agents for neurological and psychiatric disorders.[1]

1. Development of Dopamine D4 Receptor Antagonists:

The phenylpiperazine scaffold is a cornerstone in the development of selective dopamine D4 receptor antagonists. These antagonists are being investigated for their potential in treating neuropsychiatric conditions such as schizophrenia and for their emerging role in oncology, particularly in the treatment of glioblastoma.[2][3][4] The 4-chlorophenyl group can engage in key interactions within the receptor binding pocket, while the piperazine core acts as a versatile linker to introduce further chemical diversity.

Derivatives synthesized from this compound can be evaluated for their binding affinity and selectivity against a panel of dopamine receptor subtypes. Structure-activity relationship (SAR) studies often focus on the modification of the piperazine N4-position to optimize potency and selectivity.

2. Synthesis of Serotonin Receptor Modulators:

The (4-chlorophenyl)piperazine unit is also a common feature in many serotonin receptor ligands. These compounds are of interest for the treatment of depression, anxiety, and other mood disorders. The structural framework allows for the synthesis of compounds with tailored affinities for different 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and the serotonin transporter (SERT).

3. Elaboration into Novel Heterocyclic Systems:

The piperazine ring of this compound can be readily derivatized to create more complex heterocyclic systems. For instance, acylation of the free secondary amine followed by further chemical transformations can lead to the formation of novel fused ring systems with unique pharmacological profiles. A notable example is the synthesis of hybrid molecules incorporating other biologically active moieties like 1,2,4-triazoles, which have shown a broad spectrum of activities including antimicrobial and anticancer effects.[5][6][7]

Quantitative Data

The following table summarizes the binding affinities of representative dopamine D4 receptor antagonists that share the 4-arylpiperazine scaffold, demonstrating the potential for derivatives of this compound to achieve high potency and selectivity.

| Compound ID | R Group (Modification at Piperazine N4) | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |

| 6 | -propyl-dihydroquinolin-2-one | 0.28 | 380 | 457 |

| 24 | -propyl-6-fluoro-dihydroquinolin-2-one | 0.08 | 8318 | 3715 |

| 29 | -propyl-7-methoxy-dihydroquinolin-2-one | 0.17 | 1141 | 1429 |

| 13 | -ethyl-dihydroquinolin-2-one | 63.1 | 1.3 | 17 |

Data is for illustrative purposes and represents structurally related compounds to highlight the potential of the scaffold. Data extracted from reference[4].

Experimental Protocols

Protocol 1: Synthesis of a 1-[4-(4-Chlorophenyl)piperazin-1-yl]-ethanone Derivative

This protocol describes the synthesis of a hybrid molecule incorporating a 1,2,4-triazole moiety, starting from a derivative of 1-(4-chlorophenyl)piperazine. This illustrates a potential synthetic route for elaborating this compound after deprotection.

Step 1: Synthesis of 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (Intermediate 2) [5]

-

Dissolve 1-(4-chlorophenyl)piperazine (1.0 eq) in dioxane.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Filter the resulting precipitate, wash with water, and dry to yield the product.

Step 2: Synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one (Final Compound) [5]

-

Dissolve 4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol.

-

Add a solution of 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (Intermediate 2, 1.0 eq) in ethanol to the mixture.

-

Reflux the reaction mixture for 30 minutes.

-

After cooling, pour the mixture into water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from isopropanol to obtain the pure compound.

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The discovery of potent and selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

Application Note: Protocol for Boc Deprotection of tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The deprotection of Boc-protected piperazines is a crucial step in the synthesis of many pharmaceutically active compounds, as the piperazine moiety is a key pharmacophore.[2] This document provides detailed protocols for the acidic removal of the Boc group from tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate to yield 2-(4-chlorophenyl)piperazine. Two common and effective methods are presented: one using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another using Hydrochloric acid (HCl) in Dioxane.[3]

Reaction Scheme

Caption: Boc deprotection of the starting material.

Materials and Equipment

Materials:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

4M Hydrochloric acid (HCl) in Dioxane

-

Methanol (MeOH) or Dioxane

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

pH paper or pH meter

-

Thin Layer Chromatography (TLC) plates and chamber or LC-MS for reaction monitoring

-

Buchner funnel and filter paper

Experimental Protocols

Two primary protocols for the Boc deprotection are detailed below. The choice of method may depend on the scale of the reaction and the desired salt form of the final product.[3]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and typically proceeds to completion within a few hours at room temperature.[3]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. While stirring, slowly add TFA (5-10 equiv.).[3]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours.[3]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: a. Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[3] b. Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[3] c. Transfer the mixture to a separatory funnel and extract the deprotected amine product into an organic solvent such as DCM or ethyl acetate (3x).[6] d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3] e. Filter the solution and concentrate under reduced pressure to yield the free base of 2-(4-chlorophenyl)piperazine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative and is advantageous as it often results in the precipitation of the product as a stable hydrochloride salt, simplifying isolation.[3][7]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.

-

Reagent Addition: To the stirred solution at room temperature, add 4M HCl in dioxane (3-5 equiv.).[3]

-

Reaction: Stir the reaction for 1-3 hours at room temperature. The hydrochloride salt of the product will often precipitate during this time.[3]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up (Isolation of HCl Salt): a. Upon completion, the product can be isolated by filtering the precipitate directly from the reaction mixture. b. Alternatively, the solvent can be removed under reduced pressure, or the product can be precipitated by adding an anti-solvent like diethyl ether, followed by collection via filtration.[3]

-

Work-up (Conversion to Free Base): a. To obtain the free base, suspend the isolated HCl salt in a biphasic mixture of water and DCM (or ethyl acetate).[6] b. Add a saturated aqueous solution of NaHCO₃ or another suitable base until the aqueous layer is basic (pH > 8).[6] c. Separate the organic layer and extract the aqueous layer with the same organic solvent (2x). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.[6]

Data Presentation: Summary of Reaction Conditions

| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |

| Starting Material | This compound | This compound |

| Deprotecting Agent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid in Dioxane |

| Equivalents of Acid | 5 - 10 | 3 - 5 |

| Solvent | Dichloromethane (DCM) | Dioxane or Methanol |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 1 - 3 hours |

| Typical Yield | >90% | >90% |

| Product Form | Free Base (after basic work-up) | Hydrochloride Salt (direct isolation) or Free Base (after basic work-up) |

Characterization

The identity and purity of the resulting 2-(4-chlorophenyl)piperazine can be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure. The disappearance of the tert-butyl signal (~1.5 ppm in ¹H NMR) is a key indicator of successful deprotection.

-

LC-MS: To confirm the molecular weight of the product and assess purity.

-

FTIR: To observe the appearance of N-H stretching bands.

Troubleshooting

-

Incomplete Reaction: If monitoring shows significant starting material remaining, extend the reaction time or add more acid. Ensure reagents, particularly the solvent, are anhydrous as water can interfere.[8]

-

Side Product Formation: Harsh acidic conditions can sometimes lead to side reactions if other acid-sensitive functional groups are present in the molecule.[3] If this occurs, using milder conditions (e.g., lower temperature, fewer equivalents of acid) may be necessary.[8]

-

Difficult Salt Handling: The trifluoroacetate salt formed in Protocol 1 can sometimes be difficult to handle. In such cases, switching to the HCl/Dioxane method to obtain the more crystalline hydrochloride salt is recommended.[3]

Safety Precautions

-

Both TFA and concentrated HCl are highly corrosive and should be handled with extreme care inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Dioxane is flammable and an irritant. All manipulations should be performed in a well-ventilated fume hood.

-

The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas. Add the base slowly and with caution to control the effervescence.

Visualizations

References

Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction